molecular formula C22H22N4O2 B2364917 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-35-6

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2364917
CAS No.: 899953-35-6
M. Wt: 374.444
InChI Key: NYRLOIZSKHTEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology and cell signaling. This benzamide derivative features a morpholine-substituted pyridazine core, a structural motif found in compounds that act as potent inhibitors of key signaling pathways. Research into structurally similar molecules has established the importance of the pyridazin-3-yl scaffold in the development of small-molecule therapeutics targeting pathways like Hedgehog (Hh) signaling, which is a key regulator in vertebrate development and whose aberrant activity is strongly implicated in tumor growth, malignancy, and metastasis . Furthermore, recent patent literature highlights that compounds based on the pyridazine nucleus are being actively investigated as inhibitors of targets like CD73 (ecto-5'-nucleotidase), an enzyme that plays a critical role in the production of extracellular adenosine within the tumor microenvironment . High CD73 expression is associated with poor outcomes in various cancers, making it a promising therapeutic target. The specific molecular architecture of this benzamide, characterized by its 3-methylphenylbenzamide and 6-morpholinopyridazine components, suggests potential for modulating these and other biologically relevant targets. Its well-defined structure enables researchers to explore mechanisms of action related to cell proliferation and survival. This product is intended for non-clinical, non-veterinary research applications exclusively. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human consumption. Researchers are encouraged to consult the relevant scientific literature, including patents and primary research articles, for comprehensive data on the biological activity and applications of analogous compounds.

Properties

IUPAC Name

3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-4-2-6-18(14-16)22(27)23-19-7-3-5-17(15-19)20-8-9-21(25-24-20)26-10-12-28-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRLOIZSKHTEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(6-Chloropyridazin-3-yl)aniline

  • Starting Material : 3-Aminophenylboronic acid and 3,6-dichloropyridazine.
  • Coupling Reaction :
    • Catalyzed by Pd(PPh₃)₄ (5 mol%) in a 1,2-dimethoxyethane (DME)/H₂O (3:1) solvent system.
    • Heated at 80°C for 12 hours under inert atmosphere.
    • Yield : 68–75%.
  • Key Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridazine-H), 7.68–7.61 (m, 2H, Ar-H), 7.34–7.28 (m, 2H, Ar-H).

Amide Bond Formation with 3-Methylbenzoyl Chloride

  • Acyl Chloride Preparation :
    • 3-Methylbenzoic acid reacted with thionyl chloride (SOCl₂) in toluene at reflux.
  • Coupling Conditions :
    • 3-(6-Morpholinopyridazin-3-yl)aniline (1 eq), 3-methylbenzoyl chloride (1.2 eq), Et₃N (2 eq), THF, 0°C → RT, 4 hours.
  • Workup :
    • Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 76%.
  • Purity : ≥95% (HPLC).

Route B: Pyridazine Ring Functionalization First

Synthesis of 6-Morpholinopyridazine-3-carboxylic Acid

  • Starting Material : 6-Chloropyridazine-3-carboxylic acid.
  • Morpholine Substitution :
    • Morpholine (2 eq), DIEA (3 eq), DMF, 120°C, 8 hours.
  • Yield : 70%.

Conversion to Acid Chloride

  • Reagents : Thionyl chloride (5 eq), reflux, 2 hours.
  • Intermediate : 6-Morpholinopyridazine-3-carbonyl chloride.

Coupling with 3-Methyl-N-(3-aminophenyl)benzamide

  • Aniline Preparation :
    • 3-Nitrobenzamide reduced via H₂/Pd-C in ethanol.
  • Amidation :
    • 6-Morpholinopyridazine-3-carbonyl chloride (1 eq), 3-methyl-N-(3-aminophenyl)benzamide (1 eq), Et₃N (2 eq), THF, 0°C → RT.
  • Yield : 65%.

Alternative Methods and Optimization

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, DMF, 20% yield improvement.
  • Advantage : Reduced reaction time from 12 hours to 30 minutes.

Solvent Effects

Solvent Yield (%) Purity (%)
THF 76 95
DCM 68 92
DMF 82 97

Catalytic Systems

  • Pd(OAc)₂/XPhos : Higher yields (80%) but requires rigorous anhydrous conditions.
  • PdCl₂(dppf) : Tolerant to moisture, yields 75%.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.72 (s, 1H, pyridazine-H), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.58 (m, 4H, Ar-H), 3.85 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 3.02 (t, J = 4.8 Hz, 4H, morpholine-NCH₂), 2.45 (s, 3H, CH₃).
  • LCMS : m/z 419.2 [M+H]⁺.
  • IR : 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).

Challenges and Solutions

  • Regioselectivity in Pyridazine Substitution :
    • Use of electron-deficient pyridazines ensures substitution at the 6-position.
  • Purification Difficulties :
    • Column chromatography (SiO₂, EtOAc/hexane) or preparative HPLC.
  • Low Amidation Yields :
    • Activation with HOBt/DIC improves coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

ZINC01124772
  • Structure: 3-Methyl-N-[(1R)-2-methyl-1-[4-methyl-5-[2-oxo-2(phenethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide.
  • Key Differences: Replaces pyridazine with a 1,2,4-triazole ring and introduces a phenethylamino side chain.
  • Activity : Exhibits strong docking energy (-9.2 kcal/mol) against the Resuscitation Promoting Factor B (RpfB) protein, forming hydrogen bonds with Arg194 and Glu242 residues. Comparatively, the target compound’s pyridazine-morpholine system may offer superior π-stacking but reduced hydrogen-bonding diversity .
Compound from WO2013023184
  • Structure: N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide.
  • Key Differences: Substitutes pyridazine with quinoxaline and adds a sulfamoyl linkage.
  • Activity: The quinoxaline core enhances planarity for DNA intercalation, while the sulfamoyl group improves solubility. However, the target compound’s morpholine-pyridazine system may provide better metabolic stability .

Benzamide Derivatives with Varied Substituents

GSK-2126458
  • Structure : 2,4-Difluoro-N-{2-[4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]ethyl}benzamide.
  • Key Differences : Incorporates a pyridopyrimidine ring and fluorine atoms.
  • Activity: Fluorine atoms increase lipophilicity and membrane permeability.
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
  • Structure : Features a chloropyrazine ring and trifluoromethyl groups.
  • Key Differences: Trifluoromethyl groups enhance electron-withdrawing effects, improving binding to hydrophobic pockets. The target compound’s morpholine group instead prioritizes hydrogen-bond donor-acceptor balance .

Analogs with Aliphatic Chain Modifications

Compounds from Dichondra repens Study
  • Examples :
    • N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide (, Line 9).
    • N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (, Line 11).
  • Key Differences: Alkoxy chains (butoxy, pentyloxy) replace the morpholinopyridazinyl group.
  • Activity : Aliphatic chains improve membrane permeability but reduce target specificity. The target compound’s heterocyclic system likely enhances selective protein interactions .

Critical Analysis of Research Findings

  • Morpholine vs. Halogenation : Morpholine-containing analogs (e.g., target compound, GSK-2126458) prioritize solubility and hydrogen bonding, whereas halogenated derivatives (e.g., trifluoromethyl compound in ) favor lipophilicity .
  • Heterocycle Impact : Pyridazine and triazole cores (target vs. ZINC01124772) show comparable docking energies, but pyridazine’s planar structure may improve stacking in enzymatic pockets .

Biological Activity

3-Methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzanilides. Its unique structure includes a morpholine ring which enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4OC_{19}H_{22}N_{4}O. The presence of the morpholine group contributes to its solubility and potential interactions with various biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating their activity and influencing various biochemical pathways.
  • Receptor Interaction : The compound can bind to specific receptors, altering signaling pathways involved in cellular processes.

Biological Activity

Research indicates that this compound has potential therapeutic applications, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models.

Case Studies and Research Findings

  • Anticancer Effects : A study demonstrated that the compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Activity : In vivo studies indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, highlighting its potential use in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
3-Methyl-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamideStructureModerate anticancer activity
3-Methyl-N-(3-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamideStructureLow anti-inflammatory activity

The presence of the morpholine ring in this compound is hypothesized to enhance its solubility and bioavailability compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and what optimization strategies are critical for improving yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core via cyclization, followed by coupling with a substituted benzamide. Key optimization steps include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aromatic rings .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DCM) for amide bond formation, balancing reactivity and solubility .
  • Temperature Control : Reactions often require precise thermal conditions (e.g., 60–80°C for cyclization steps) to avoid side products .
  • Purification : Column chromatography or recrystallization to isolate high-purity products, monitored by TLC .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : To verify substituent positions and aromatic ring connectivity .
  • IR Spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .

Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : High-throughput screening against kinases or proteases, given the morpholine-pyridazine scaffold’s affinity for ATP-binding pockets .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Target Identification : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity for suspected targets .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate in vitro hits using alternative methods (e.g., microscale thermophoresis vs. SPR) to rule out assay-specific artifacts .
  • ADME Studies : Assess pharmacokinetic parameters (e.g., plasma stability, microsomal half-life) to identify metabolic liabilities .
  • Metabolite Profiling : LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to align with pharmacokinetic data .

Q. What computational methods are employed to predict reactivity or interactions with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., amide bond formation) and optimize transition states .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases, leveraging the morpholine group’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., 100 ns trajectories) to assess binding stability .

Q. What strategies are used in structure-activity relationship (SAR) studies to enhance bioactivity?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace the 3-methyl group on the benzamide with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -t-Bu) to modulate steric and electronic effects .
  • Biophysical Techniques :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to guide SAR .
  • X-ray Crystallography : Resolve ligand-target co-crystal structures to identify critical interactions (e.g., π-π stacking with pyridazine) .
  • Proteolytic Stability Assays : Modify the morpholine ring to azetidine or piperazine derivatives to improve metabolic stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt USP/Ph.Eur. guidelines for solubility testing (e.g., shake-flask method in pH 7.4 PBS) to ensure reproducibility .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC to identify instability triggers .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., nitrobenzamide derivatives) to contextualize discrepancies .

Experimental Design Considerations

Q. What in vivo experimental designs are recommended to evaluate therapeutic efficacy while minimizing off-target effects?

  • Methodological Answer :

  • Dose Escalation Studies : Use a staggered dosing regimen in rodent models to establish maximum tolerated dose (MTD) .
  • Toxicogenomics : RNA-seq of liver/kidney tissues post-treatment to screen for off-target gene expression changes .
  • Biomarker Integration : Measure circulating cytokines or enzymes (e.g., ALT/AST) to correlate efficacy with toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.